molecular formula C19H30O2Si B12641887 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-

Cat. No.: B12641887
M. Wt: 318.5 g/mol
InChI Key: IHUXNDSCFPSTTR-UHFFFAOYSA-N
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Description

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- is a complex organic compound with a unique structure It is a derivative of naphthalenol, modified with a silyl ether group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- typically involves multiple steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The propenyl group can also interact with other molecules, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol: A simpler derivative without the silyl ether and propenyl groups.

    1-Naphthalenol, TMS derivative: A similar compound with a trimethylsilyl group instead of the tert-butyl dimethylsilyl group.

    1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: A structurally related compound with different substituents.

Uniqueness

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- is unique due to its combination of silyl ether and propenyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C19H30O2Si

Molecular Weight

318.5 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-1-prop-2-enyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C19H30O2Si/c1-7-12-19(20)13-8-9-15-14-16(10-11-17(15)19)21-22(5,6)18(2,3)4/h7,10-11,14,20H,1,8-9,12-13H2,2-6H3

InChI Key

IHUXNDSCFPSTTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CC=C)O

Origin of Product

United States

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